molecular formula C11H12Cl2N2O B1620489 1-(2,4-Dichlorobenzoyl)piperazine CAS No. 563538-34-1

1-(2,4-Dichlorobenzoyl)piperazine

Cat. No.: B1620489
CAS No.: 563538-34-1
M. Wt: 259.13 g/mol
InChI Key: SJRJXDNAXPFNPP-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)piperazine is a useful research compound. Its molecular formula is C11H12Cl2N2O and its molecular weight is 259.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Allosteric Enhancers of A1 Adenosine Receptor Research on piperazine derivatives, including compounds related to 1-(2,4-Dichlorobenzoyl)piperazine, has revealed their potential as allosteric enhancers of the A1 adenosine receptor. The synthesis and evaluation of these compounds demonstrate their influence on receptor activity, with certain derivatives showing significant enhancer activity in binding and functional studies. This research underscores the role of substituents on the phenyl ring attached to the piperazine moiety in modulating allosteric enhancer activity (Romagnoli et al., 2008).

Potential Use as Positron Emission Tomography Radiotracers Another study focused on the analogues of σ receptor ligand PB28, which includes piperazine structures. These novel analogues were designed with reduced lipophilicity for potential therapeutic and diagnostic applications in oncology, specifically as positron emission tomography (PET) radiotracers. The research identified compounds with significant σ receptor affinity, providing insights into the design of diagnostic tools with improved properties for cancer imaging (Abate et al., 2011).

Antidepressant and Anxiolytic Activities A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine revealed their potential antidepressant and anxiolytic activities. This research illustrates the therapeutic potential of piperazine derivatives in central nervous system disorders, offering a foundation for the development of new treatments for depression and anxiety (Kumar et al., 2017).

Antimicrobial and Antifungal Potential The design and synthesis of new piperazine derivatives have been explored for their antimicrobial and antifungal properties. This research emphasizes the potential of piperazine compounds as therapeutic tools against various bacterial and fungal infections, contributing to the search for new antimicrobial agents (Patil et al., 2019).

Properties

IUPAC Name

(2,4-dichlorophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRJXDNAXPFNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374215
Record name 1-(2,4-dichlorobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563538-34-1
Record name (2,4-Dichlorophenyl)-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=563538-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-dichlorobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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